molecular formula C13H18O3SSi B13351619 3-trimethylsilylprop-2-ynyl 4-methylbenzenesulfonate

3-trimethylsilylprop-2-ynyl 4-methylbenzenesulfonate

Cat. No.: B13351619
M. Wt: 282.43 g/mol
InChI Key: MDRXHOVMKCTJCU-UHFFFAOYSA-N
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Description

3-trimethylsilylprop-2-ynyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C13H18O3SSi. It is commonly used in organic synthesis as a reagent and intermediate. This compound is known for its stability and reactivity, making it valuable in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-trimethylsilylprop-2-ynyl 4-methylbenzenesulfonate typically involves the reaction of 3-trimethylsilylprop-2-yn-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through standard techniques such as distillation or recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions

3-trimethylsilylprop-2-ynyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-trimethylsilylprop-2-ynyl 4-methylbenzenesulfonate is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 3-trimethylsilylprop-2-ynyl 4-methylbenzenesulfonate involves its reactivity as a sulfonate ester. The sulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. The trimethylsilyl group can be selectively removed under mild conditions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-trimethylsilylprop-2-ynyl 4-methylbenzenesulfonate is unique due to the presence of both the trimethylsilyl and sulfonate groups, which provide distinct reactivity and stability. This combination allows for selective reactions and functionalizations that are not possible with other similar compounds .

Properties

IUPAC Name

3-trimethylsilylprop-2-ynyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3SSi/c1-12-6-8-13(9-7-12)17(14,15)16-10-5-11-18(2,3)4/h6-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRXHOVMKCTJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC#C[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3SSi
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.43 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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